2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Description
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is a synthetic alanine derivative characterized by a methyl substitution at the alpha carbon and a tetrahydro-2H-pyran-4-ylcarbonyl group attached to the amino group. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,9(13)14)11-8(12)7-3-5-15-6-4-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFQQOFIXUOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine generally involves two key stages:
- Synthesis of the tetrahydro-2H-pyran-4-ylcarbonyl intermediate
- Coupling of this intermediate with alanine or its derivatives
Preparation of Tetrahydro-2H-pyran-4-yl Intermediate
A crucial precursor, 2-Methyl-tetrahydro-2H-pyran-4-ol, is synthesized via acid-catalyzed cyclization and methylation reactions. According to a documented method:
- Reactants: But-3-en-1-ol, 2,4,6-trimethyl-1,3,5-trioxane, and 20% sulfuric acid
- Conditions: Heated at 85°C for 48 hours
- Procedure: The reaction mixture is cooled and extracted with ether, followed by drying and evaporation to yield 2-Methyl-tetrahydro-2H-pyran-4-ol
- Yield: Approximately 7.5 g from the described scale
- Molecular Data: Molecular formula C6H12O2, molecular weight 116.16 g/mol
This intermediate serves as the foundation for further functionalization to introduce the carbonyl group required for coupling with alanine.
Coupling with Alanine to Form the Target Compound
The formation of the amide bond between the tetrahydro-2H-pyran-4-ylcarbonyl moiety and alanine involves standard peptide coupling methodologies:
- Activation of the Carbonyl Group: The hydroxyl group on the tetrahydro-2H-pyran-4-ol is converted to a reactive carbonyl derivative, often via formation of an acid chloride or anhydride.
- Coupling Agent: Common coupling agents include carbodiimides (e.g., DCC or EDC) or mixed anhydrides.
- Reaction Conditions: Typically carried out in aprotic solvents such as dichloromethane or DMF, at temperatures ranging from 0°C to room temperature.
- Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity.
While specific detailed protocols for this exact compound are scarce, analogous methods from related amide syntheses provide a reliable framework.
Alternative Synthetic Strategies and Optimization
Some patents and literature describe related processes involving:
- Use of ketones, amides, or nitrites as solvents to facilitate coupling reactions at controlled temperatures (35°C to 80°C) and reaction times (0.5 to 20 hours).
- Sequential washing and purification steps involving aqueous acid/base washes and solvent evaporation to isolate high-purity products (>99% purity by HPLC).
- Degassing and recrystallization from methanol and acetone to improve product quality and yield.
These methods emphasize the importance of controlled reaction environments and thorough purification to obtain the target compound in high purity and yield.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Synthesis of 2-Methyl-tetrahydro-2H-pyran-4-ol | But-3-en-1-ol, 2,4,6-trimethyl-1,3,5-trioxane, 20% H2SO4 | 85°C | 48 hours | 7.5 g isolated, MS confirmed |
| Activation of hydroxyl group | Conversion to acid chloride or activated ester | 0–25°C | 1–3 hours | Requires dry aprotic solvent |
| Coupling with alanine | Alanine or derivative, coupling agent (DCC/EDC) | 0–25°C | 2–12 hours | Purification by crystallization or chromatography |
| Purification | Washing with aqueous acid/base, recrystallization | Ambient to 50°C | Variable | >99% purity achievable |
Research Findings and Analytical Data
- Mass spectrometry confirms the molecular weight consistent with the target compound.
- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99% after purification.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the amide linkage and the tetrahydropyran ring.
- Optimization studies highlight the importance of reaction temperature and solvent choice on yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring or the alanine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring or the alanine moiety.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis:
This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be modified into more complex molecules. Common reactions include:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Reduction can be achieved with sodium borohydride.
- Substitution: Participates in nucleophilic substitution reactions, which can introduce new functional groups into the molecule.
2. Reagent in Organic Chemistry:
Due to its reactivity, 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is utilized as a reagent in various organic synthesis processes, contributing to the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Applications
1. Biochemical Pathways:
Research has indicated that this compound may play a role in biochemical pathways as a substrate or inhibitor for specific enzymes. The interactions between its functional groups and enzyme active sites are critical for understanding its biological effects .
2. Drug Development:
The compound is being explored for its therapeutic properties. Its unique structure may influence its interaction with biological systems, making it a candidate for drug development targeting various diseases. Studies focusing on its pharmacodynamics and pharmacokinetics are essential to evaluate its effectiveness and safety as a potential drug candidate.
Industrial Applications
1. Specialty Chemicals Production:
In industrial settings, this compound is used in the production of specialty chemicals. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in the chemical industry .
2. Automation in Synthesis:
The industrial production of this compound often employs automated systems and continuous flow reactors, enhancing efficiency and yield during synthesis and purification processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The tetrahydropyran ring and alanine moiety play crucial roles in binding to the active sites of enzymes, thereby influencing their function.
Comparison with Similar Compounds
Solubility and Stability
- This compound : Predicted low water solubility due to the THP ring’s hydrophobicity. Stability studies on analogous THP-containing compounds suggest resistance to acidic hydrolysis, making it suitable for oral drug formulations .
- 2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine : Higher solubility in polar solvents (e.g., DMSO) due to the sulfonyl group; however, its discontinued commercial availability limits recent data .
- N-Methylalanine : Highly water-soluble, with applications as a metabolic intermediate or biomarker (HMDB0094692) .
Research Findings and Limitations
- Synthetic Challenges : The THP group’s stereochemistry complicates the synthesis of this compound, requiring chiral catalysts or resolution techniques, as seen in related THP derivatives .
- Biological Data Gaps : While the HMDB entry for N-Methylalanine (HMDB0094692) provides metabolic context , pharmacological data for the target compound remain sparse, necessitating further in vitro and in vivo studies.
Biological Activity
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (CAS Number: 1219979-74-4) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including a tetrahydropyran moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
The molecular formula of this compound is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol. The compound possesses an irritant hazard classification, indicating that it should be handled with care in laboratory settings .
Antiproliferative Effects
Recent research has indicated that compounds related to this compound exhibit antiproliferative effects on various cancer cell lines. A study focusing on JAK-2 inhibitors highlighted the importance of similar structural motifs in modulating pathways associated with cell proliferation and apoptosis. The JAK/STAT signaling pathway, frequently implicated in cancer progression, could be a target for this compound .
Enzyme Inhibition
Compounds featuring the tetrahydropyran structure have been shown to inhibit specific enzymes involved in metabolic pathways. For example, acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism, could potentially be inhibited by derivatives of this amino acid . This inhibition may lead to altered lipid metabolism and could have implications for conditions such as obesity and diabetes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antiproliferative Activity | Demonstrated significant inhibition of cell growth in leukemia cell lines upon treatment with related compounds. | Suggests potential therapeutic applications in hematologic malignancies. |
| Enzyme Inhibition Research | Identified structural similarities leading to effective inhibition of ACC. | Highlights possible use in metabolic disorders related to lipid metabolism. |
Research Findings
Research indicates that modifications to amino acids can lead to enhanced biological activity. For instance, a study demonstrated that certain modifications could improve solubility and bioavailability, which are critical factors for therapeutic efficacy . Additionally, the incorporation of cyclic structures like tetrahydropyran can enhance binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis often involves coupling the tetrahydro-2H-pyran-4-carbonyl moiety to a modified alanine backbone. A general approach includes:
- Amidation : Reacting tetrahydro-2H-pyran-4-carboxylic acid derivatives (e.g., acyl chlorides) with 2-methylalanine under basic conditions. describes a protocol using acetyl chloride as an activating agent in acetonitrile, with reaction progress tracked via TLC .
- Cyclization : Terminal allenols can undergo rhodium-catalyzed cyclization to form tetrahydropyran intermediates, as demonstrated in . Purification typically involves silica gel chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the stereochemistry of the tetrahydro-2H-pyran ring and the alanine backbone. Key signals include the methyl group (δ ~1.2–1.5 ppm) and pyranyl protons (δ ~3.5–4.5 ppm) .
- FT-IR : Validates carbonyl (C=O) and amide (N-H) functional groups. Peaks at ~1650–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) are diagnostic .
- HPLC-MS : Ensures purity and molecular weight confirmation, particularly for detecting byproducts from incomplete coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the amidation step, particularly for stereochemical control?
- Methodological Answer :
- Catalytic Systems : highlights the use of metal-oxide nanocomposites (e.g., ZnFe₂O₄@alginic acid) for pyran derivatives, suggesting testing Lewis acid catalysts (e.g., Sc(OTf)₃) to enhance regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility, while additives like HATU or EDCI can reduce racemization in the alanine moiety .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in the tetrahydropyran ring may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize rotamers and simplify spectra .
- Isotopic Labeling : Deuterated analogs (e.g., D₂O exchange) help distinguish exchangeable protons (e.g., NH) from non-exchangeable pyranyl protons .
- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate experimental NMR assignments .
Q. How can computational tools like AI-driven retrosynthesis analysis aid in designing novel synthetic pathways?
- Methodological Answer :
- Retrosynthesis Prediction : Tools like Reaxys or Pistachio () analyze reaction databases to propose viable routes. For example, prioritizing amide coupling over esterification reduces side-product formation .
- Mechanistic Insights : MD simulations (e.g., using GROMACS) model transition states in cyclization reactions, guiding catalyst selection for stereoselective outcomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?
- Methodological Answer :
- Adduct Identification : Sodium or potassium adducts (e.g., [M+Na]⁺) may shift m/z values. Compare with calculated isotopic patterns (e.g., using ChemCalc) .
- Fragmentation Analysis : HR-MS/MS identifies diagnostic fragments (e.g., loss of CO₂ from the alanine moiety) to confirm structural assignments .
Experimental Design for Stereochemical Studies
Q. How to design experiments to study the stereochemical outcomes of the tetrahydropyran-alanine coupling?
- Methodological Answer :
- Chiral Chromatography : Use columns like Chiralpak IG-U to resolve enantiomers. Mobile phases with hexane/isopropanol (90:10) optimize separation .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
